molecular formula C20H22N2O3S B2715886 10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-91-2

10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2715886
CAS No.: 702655-91-2
M. Wt: 370.47
InChI Key: WDTOYXZONQWSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Unexpected Transformations and Synthesis Methods

  • Sedova et al. (2017) discussed unexpected transformations in a related compound, highlighting the complexity of reactions involving heterocyclic compounds in different solvents. This insight could be relevant for understanding the reactivity and potential applications of the compound (Sedova, Krivopalov, & Shkurko, 2017).
  • Kametani et al. (1971) described alternate synthesis methods for benzomorphan and related compounds, providing a basis for the synthesis strategies that could be applied to similar complex molecules (Kametani et al., 1971).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Research into the antimicrobial potential of heterocyclic compounds could inform the development of novel drugs or materials with antibacterial properties (Bektaş et al., 2007).

Molecular Docking and Antifungal Evaluation

  • Nimbalkar et al. (2016) utilized molecular docking and antifungal evaluation to investigate the efficacy of synthesized compounds against fungal pathogens. This methodology could be applied to assess the biological activity of new compounds, including the one of interest (Nimbalkar et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “N-(2,4-dimethylphenyl)-10-ethoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide”, indicates that it is for research and development use only, under the supervision of a technically qualified individual .

Properties

IUPAC Name

6-ethoxy-10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-24-17-11-7-8-13-14-12-20(2,25-18(13)17)22(19(26)21-14)15-9-5-6-10-16(15)23-3/h5-11,14H,4,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTOYXZONQWSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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